molecular formula C14H13NO B15378209 1-Phenyl-2-(pyridin-4-yl)propan-1-one CAS No. 6312-22-7

1-Phenyl-2-(pyridin-4-yl)propan-1-one

Cat. No.: B15378209
CAS No.: 6312-22-7
M. Wt: 211.26 g/mol
InChI Key: DAUAYLFSPVVLRV-UHFFFAOYSA-N
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Description

1-Phenyl-2-(pyridin-4-yl)propan-1-one is a ketone-containing organic compound featuring a phenyl group and a pyridin-4-yl substituent on adjacent carbon atoms of a three-carbon chain. Key characteristics inferred from similar compounds include:

  • Molecular framework: A propan-1-one backbone with aromatic substituents, enabling diverse electronic and steric interactions.
  • Functional groups: The ketone group at position 1 and aromatic rings (phenyl and pyridinyl) at positions 1 and 2, respectively.
  • Potential applications: Structural similarities to bioactive molecules suggest possible roles in medicinal chemistry or materials science .

Properties

CAS No.

6312-22-7

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

1-phenyl-2-pyridin-4-ylpropan-1-one

InChI

InChI=1S/C14H13NO/c1-11(12-7-9-15-10-8-12)14(16)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

DAUAYLFSPVVLRV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights critical differences and similarities between 1-Phenyl-2-(pyridin-4-yl)propan-1-one and selected analogs:

Compound Name Molecular Formula Substituents/Modifications Key Properties Biological Findings
1-Phenyl-2-(pyridin-4-yl)propan-1-one C₁₄H₁₃NO Phenyl, pyridin-4-yl, ketone (propan-1-one) Theoretical high lipophilicity due to aromatic groups; moderate polarity No direct data available
1-Phenyl-2-(pyridin-4-yl)ethan-1-one C₁₃H₁₁NO Shorter carbon chain (ethanone vs. propanone) Reduced steric bulk; molecular weight 197.24 g/mol Used in synthetic intermediates
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one C₁₄H₁₃NO₂ Hydroxyl group on phenyl ring Increased solubility; melting point ~245–287°C Genotoxic in chromosomal assays
4-Fluoromethcathinone (4-FMC) C₁₀H₁₂FNO 4-Fluorophenyl, methylamino group Enhanced electronegativity; water-soluble hydrochloride salt CNS activity due to cathinone backbone
1-(2-(Trifluoromethyl)pyridin-4-yl)propan-2-one C₁₂H₁₄F₃NO Trifluoromethyl group on pyridine High lipophilicity (logP ~2.5); molecular weight 245.24 g/mol No toxicity data reported
1-Phenyl-2-(pyridin-4-yl)ethane-1,2-dione C₁₃H₉NO₂ Two ketone groups (dione) High polarity; molecular weight 211.22 g/mol Reactivity due to dual carbonyl groups

Key Observations

Chain Length and Steric Effects: The ethanone analog (C₁₃H₁₁NO) has a shorter carbon chain, reducing steric hindrance compared to the propan-1-one derivative. This may enhance reactivity in coupling reactions .

Substituent Impact: Hydroxyl Groups: The addition of a hydroxyl group (e.g., 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one) improves aqueous solubility but introduces genotoxicity risks, as observed in chromosomal aberration assays . Fluorinated Groups: Trifluoromethyl or fluorine substituents (e.g., 4-FMC) enhance lipophilicity and electronegativity, favoring blood-brain barrier penetration and CNS activity .

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